molecular formula C16H16Cl2N2O2S B345241 1-(3,4-dichlorobenzenesulfonyl)-4-phenylpiperazine CAS No. 352445-25-1

1-(3,4-dichlorobenzenesulfonyl)-4-phenylpiperazine

Cat. No.: B345241
CAS No.: 352445-25-1
M. Wt: 371.3g/mol
InChI Key: AONZUUWQDNXWHT-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzenesulfonyl)-4-phenylpiperazine is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various drugs due to their versatile chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzenesulfonyl)-4-phenylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorobenzenesulfonyl)-4-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3,4-dichlorobenzenesulfonyl)-4-phenylpiperazine include:

Uniqueness

This compound is unique due to the presence of the 3,4-dichlorophenylsulfo group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacological profile compared to other piperazine derivatives .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2S/c17-15-7-6-14(12-16(15)18)23(21,22)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONZUUWQDNXWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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